molecular formula C10H9NO2 B1338331 7-ACETOXYINDOLE CAS No. 5526-13-6

7-ACETOXYINDOLE

Cat. No.: B1338331
CAS No.: 5526-13-6
M. Wt: 175.18 g/mol
InChI Key: LLGBZZJOICJSAL-UHFFFAOYSA-N
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Description

Overview of the Indole (B1671886) Scaffold in Natural Products and Medicinal Chemistry

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the architecture of a vast number of biologically active molecules. eurekaselect.comnih.govrsc.orgmdpi.com This "privileged structure" is found in the essential amino acid tryptophan, neurotransmitters like serotonin (B10506) and melatonin, and a plethora of alkaloids derived from plants and marine organisms. eurekaselect.comnih.govmdpi.com Its prevalence in nature has made it a focal point for medicinal chemists, leading to the development of numerous synthetic compounds with a wide array of therapeutic applications. eurekaselect.comnih.govbohrium.com The versatility of the indole ring allows for substitutions at various positions, which can significantly modulate the biological activity of the resulting derivatives. nih.govresearchgate.net This has led to the discovery of indole-based drugs for treating conditions ranging from inflammation and cancer to neurological disorders. nih.govmdpi.com

Interactive Table: Examples of Biologically Active Indole-Containing Compounds

Compound Biological Role/Therapeutic Use
Tryptophan Essential amino acid
Serotonin Neurotransmitter involved in mood regulation nih.gov
Melatonin Hormone that regulates sleep-wake cycles mdpi.com
Indomethacin Non-steroidal anti-inflammatory drug (NSAID) eurekaselect.commdpi.com
Vincristine Anticancer drug researchgate.net

Importance of Acetoxyindole Derivatives in Organic Synthesis and Drug Discovery

Acetoxyindole derivatives, characterized by the presence of an acetoxy group (-OAc) on the indole ring, are valuable intermediates in organic synthesis and hold potential in drug discovery. The acetoxy group can serve as a directing group or a protecting group, and it can be readily hydrolyzed to a hydroxyl group, providing a handle for further functionalization. This chemical reactivity makes acetoxyindoles versatile building blocks for creating more complex indole-based molecules. minglangchem.comminglangchem.commdpi.com For instance, they can be used in the synthesis of substituted indoles that are otherwise difficult to prepare. rsc.orgrsc.org In the context of medicinal chemistry, the introduction of an acetoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Although less explored than other substituted indoles, acetoxyindoles are gaining attention for their potential biological activities, including anti-inflammatory and anticancer effects. minglangchem.comchemimpex.commedchemexpress.com

Research Trajectory and Unexplored Potential of 7-Acetoxyindole and Related Analogues

Research on this compound (1H-indol-7-yl acetate) specifically has been more limited compared to its other positional isomers, such as 3-acetoxyindole or 4-acetoxyindole (B1630585). chemimpex.comscbt.com However, existing studies indicate its utility as a synthetic intermediate. For example, this compound has been used in the synthesis of 7-substituted indirubin (B1684374) derivatives, which have shown potential as anti-tumor agents. google.com The synthesis of 7-aminoindoles, important pharmacophores, has also been approached using strategies that could potentially involve this compound as a precursor. researchgate.net

The exploration of this compound and its analogues is an emerging area of research. The unique electronic properties conferred by the C7-substituent on the indole ring could lead to novel biological activities. Further investigation into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to unlock their full potential in medicinal chemistry and materials science. The development of efficient synthetic routes to these compounds will be crucial for facilitating such research. uninsubria.it

Interactive Table: Physicochemical Properties of this compound

Property Value
CAS Number 5526-13-6 scbt.comambeed.com
Molecular Formula C10H9NO2 scbt.comambeed.com
Molecular Weight 175.18 g/mol ambeed.com
Appearance Solid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-7-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(12)13-9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGBZZJOICJSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547044
Record name 1H-Indol-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5526-13-6
Record name 1H-Indol-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Acetoxyindole and Positional Isomers

Direct Acetoxylation Strategies

Direct C-H acetoxylation of the indole (B1671886) ring represents an efficient and atom-economical approach to synthesizing acetoxyindoles. These methods obviate the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Oxidative Dearomatization of Indole Nuclei

Oxidative dearomatization provides a powerful tool for the functionalization of indoles. One notable example involves the oxidation of the alkaloid ajmalicine (B1678821) with lead(IV) acetate (B1210297) (Pb(OAc)₄), which furnishes a 7-acetoxyindole derivative. chim.it This transformation proceeds through an initial oxidation of the indole nucleus, which is then trapped by an acetate anion. chim.it Subsequent treatment with a base, such as sodium methoxide (B1231860) in methanol (B129727), can lead to rearrangements and the formation of spiropseudoindoxyls. chim.it

Lead(IV) acetate has also been employed in the oxidative dearomatization of other phenolic compounds, leading to ortho-acetoxyquinols. nih.gov This reagent can facilitate the tandem carbon-nitrogen and carbon-oxygen bond formation in the cyclization of o-allenyl anilines to produce indole products. nsf.gov The reaction is believed to proceed via a Wessely dearomatization step, followed by cyclization and rearomatization. nsf.gov

Table 1: Oxidative Dearomatization Reactions
Starting MaterialOxidantProduct TypeReference
AjmalicinePb(OAc)₄This compound derivative chim.it
PhenolsPb(OAc)₄ortho-Acetoxyquinol nih.gov
o-Allenyl anilinesPb(OAc)₄Indole products nsf.gov

Metal-Free C-H Functionalization for Acetoxylation

The use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), has emerged as a significant metal-free strategy for the direct acetoxylation of indoles. acs.orgresearchgate.netjlu.edu.cn These reactions are often regioselective, with the position of acetoxylation being influenced by the substituents on the indole ring. For instance, N-substituted indoles can undergo regioselective C-2 acetoxylation and C-3 oxidation with PhI(OAc)₂. acs.orgresearchgate.net The reaction conditions, including temperature and the amount of the hypervalent iodine reagent, play a crucial role in determining the product outcome. jlu.edu.cn A variety of 3-acetoxyindoles have been synthesized in acetic acid at 60 °C without the need for additional additives, with yields ranging from 45% to 86%. jlu.edu.cn

Palladium- and platinum-catalyzed direct C-3 acetoxylation of indole-2-carboxylates using PhI(OAc)₂ as the terminal oxidant have also been reported. nih.gov While palladium acetate can be used, platinum chloride was found to be a more efficient catalyst, leading to cleaner reactions and higher yields. mdpi.com

Visible-Light Driven Acetoxylation via Electron Donor-Acceptor Complexes

A novel and environmentally benign approach to indole acetoxylation involves the use of visible light to promote the reaction via an electron donor-acceptor (EDA) complex. rsc.orgrsc.orgresearchgate.net These complexes can form between an indole (the electron donor) and a hypervalent iodine reagent like PhI(OAc)₂ (the electron acceptor). rsc.orgrsc.orgresearchgate.net Irradiation of this EDA complex with visible light triggers a photoinduced single electron transfer (SET) process, leading to the catalyst-free, regioselective acetoxylation of indoles. rsc.orgrsc.org This method is tolerant of a wide range of substituents on the indole ring, including at the nitrogen atom. rsc.org Spectroscopic and computational studies have supported the formation of the EDA complex and the photoinduced SET mechanism. rsc.orgresearchgate.netresearchgate.net

Multi-Component and Stepwise Synthesis Approaches

In addition to direct C-H functionalization, multi-step synthetic sequences offer a versatile platform for accessing a wide array of substituted acetoxyindoles.

Classical Indole Synthesis Adaptations

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry discovered by Emil Fischer in 1883, can be adapted to produce acetoxyindoles. byjus.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.org By using an appropriately substituted phenylhydrazine, one can construct the indole ring with a precursor group that can be subsequently converted to an acetoxy group. A modern variation of this synthesis involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org

Acetylation of Hydroxyindole Precursors

A straightforward and widely used method for the synthesis of acetoxyindoles is the acetylation of the corresponding hydroxyindole precursors. guidechem.comchemicalbook.com For example, 4-acetoxyindole (B1630585) can be readily prepared from 4-hydroxyindole (B18505) by treatment with acetic anhydride (B1165640). guidechem.comchemicalbook.comdiva-portal.org This reaction is typically carried out in the presence of a base, such as pyridine, in a solvent like dichloromethane. guidechem.comchemicalbook.com The reaction proceeds by nucleophilic attack of the hydroxyl group on the acetic anhydride, leading to the formation of the ester. This method is applicable to the synthesis of various positional isomers, provided the corresponding hydroxyindole is available. The acetyl group serves as a common protecting group for hydroxyls in carbohydrate chemistry and is generally stable under acidic and oxidative conditions. nih.gov

Table 2: Acetylation of Hydroxyindoles
Hydroxyindole PrecursorAcetylating AgentBaseProductReference
4-HydroxyindoleAcetic AnhydridePyridine4-Acetoxyindole guidechem.comchemicalbook.com
1-Hydroxyindole (B3061041)Acetic AnhydrideDBU1-Acetoxyindole (B3353459) mdpi.comnih.gov

One-Pot Cascade Sequences

A notable example is the one-pot synthesis of multisubstituted 1-acyloxyindoles from nitro ketoester substrates. chim.itresearchgate.net This sequence involves four distinct transformations occurring in a single pot:

Reduction: The process begins with the reduction of the nitro group on the ketoester substrate (e.g., using tin(II) chloride dihydrate, SnCl₂·2H₂O) to form a hydroxylamine (B1172632) intermediate. chim.itresearchgate.net

Intramolecular Addition: This intermediate undergoes an intramolecular addition, leading to the formation of an indoline (B122111) derivative. chim.it

Dehydration and Nucleophilic 1,5-Addition: Subsequent dehydration yields a conjugate nitrone. A nucleophilic 1,5-addition of an alcohol to this nitrone generates a 1-hydroxyindole intermediate. chim.it

Acylation: The final step is the acylation of the 1-hydroxyindole intermediate using an acylating agent (like acetic anhydride or an acyl chloride) in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to yield the final 1-acyloxyindole product. chim.it

This cascade reaction has been successfully used to synthesize a variety of new 1-acyloxyindole derivatives. chim.it However, it has been noted that 1-acetoxyindole compounds are generally less stable and are produced in lower yields compared to analogs with bulkier acyl groups. chim.itresearchgate.net

Table 1: One-Pot Synthesis of 1-Acyloxyindoles

EntryR¹ Group (Nucleophile)R² Group (Acylating Agent)ProductYield (%)
1BenzylPivaloyl1-Pivaloxy-2-benzylindole derivative35
2MethylPivaloyl1-Pivaloxy-2-methylindole derivative31
3BenzylBenzoyl1-Benzoyloxy-2-benzylindole derivative33
4BenzylAcetyl1-Acetoxy-2-benzylindole derivative24

This table is generated based on data from the synthesis of new 1-acyloxyindole derivatives. chim.it

Oxidative/Nucleophilic Trapping and Rearrangement Processes

Oxidative rearrangements of the indole core provide a powerful method for accessing complex scaffolds, including spiropseudoindoxyls. In some cases, acetoxyindoles are key intermediates in these transformations.

A classic example involves the oxidation of fused indoles, which can lead to a 1,2-shift of an alkyl or aryl group from the C3 to the C2 position. This sequence often proceeds through an indolenine intermediate. For instance, in the synthesis of yohimbane-type alkaloids, the treatment of ajmalicine with lead tetraacetate (Pb(OAc)₄) furnishes a this compound derivative. chim.it This intermediate is then treated with a base, such as sodium methoxide (NaOMe) in methanol, which induces a rearrangement to form a mixture of epimeric spiropseudoindoxyls. chim.it

The general pathway can be described as:

Oxidation: An indole derivative is oxidized, often at the C3 position, to form a 3-hydroxyindolenine.

1,2-Shift: Under basic or acidic conditions, this intermediate undergoes a 1,2-shift (a type of semipinacol rearrangement), contracting the ring system and forming the spirocyclic core. chim.it

This strategy has been expanded using various oxidation methods, including hypervalent iodine reagents and singlet oxygen, to generate the necessary indolenine intermediates for the rearrangement. chim.it

Table 2: Example of Oxidative Rearrangement via a this compound Intermediate

Starting MaterialReagent 1IntermediateReagent 2Final ProductCombined Yield (%)
AjmalicinePb(OAc)₄This compound derivative of AjmalicineNaOMe in MeOHEpimeric spiropseudoindoxyls70

This table is based on findings from work on Yohimbane type alkaloids. chim.it

Development of Regioselective and Stereoselective Syntheses for Acetoxyindole Scaffolds

Controlling the position (regio-) and three-dimensional arrangement (stereo-) of the acetoxy group is crucial for synthesizing specific indole derivatives for various applications.

Regioselectivity: Significant progress has been made in directing the acetoxylation to specific carbons of the indole ring.

C3-Acetoxylation: Direct C-H functionalization at the C3 position of indoles can be achieved using palladium catalysis. researchgate.net Methods developed by research groups such as Suna and Kwong employ a Pd(II) catalyst with an oxidant like iodobenzene (B50100) diacetate (PhI(OAc)₂) to selectively install an acetoxy group at the C3 position, which is the most nucleophilic site. researchgate.net

C4-Acetoxylation: The synthesis of 4-acetoxyindoles can be accomplished through a process involving the oxidative dearomatization of readily available 2-alkynylanilines with PhI(OAc)₂. rsc.org This is followed by a cascade of nucleophilic addition, cyclization, and aromatization to yield the 4-acetoxyindole product. rsc.org Another route involves the air oxidation of 4-oxo-4,5,6,7-tetrahydroindoles to produce 4-acetoxyindoles. karazin.ua

Positional Isomer Control: The synthesis of 2- and 3-alkoxyindoles from a common intermediate, 2-alkoxy-3-bromoindolines, highlights how different reaction conditions can control regioselectivity. Base-promoted elimination favors the formation of 2-alkoxyindoles, showcasing a strategy that could potentially be adapted for acetoxy analogs. msu.edu

Stereoselectivity: Achieving stereocontrol in the synthesis of acetoxyindoles, particularly those with chiral centers, is a more complex challenge. One advanced approach is the use of dual-catalysis systems in oxidative rearrangements. For the synthesis of optically active oxindoles (related structures to acetoxyindoles), a dual-catalytic strategy has been developed. rsc.org This method uses an in-situ generated acyl hypoiodite (B1233010) to react with the indole, forming a 3-iodoindolenine intermediate. A chiral phosphoric acid then acts as a catalyst to control the stereochemistry during a dynamic kinetic resolution of this intermediate, leading to high enantioselectivity. rsc.org Such strategies demonstrate the potential for developing highly stereoselective syntheses of complex acetoxyindole scaffolds.

Chemical Reactivity and Mechanistic Investigations of 7 Acetoxyindole and Analogues

Electrophilic and Nucleophilic Reaction Profiles of the Indole (B1671886) Core in Acetoxyindole Systems

The indole nucleus is an electron-rich aromatic system, which makes it inherently nucleophilic. Its reactivity is characterized by a high propensity to react with electrophiles. In general, electrophilic substitution on an unsubstituted indole core preferentially occurs at the C3 position of the pyrrole (B145914) ring, as this leads to the most stable cationic intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene (B151609) ring.

Role of the Acetoxy Moiety in Directing Chemical Transformations

The acetoxy group can function as a directing group, controlling the regioselectivity of chemical transformations on the indole ring system. This directing capability is crucial for the synthesis of complex, polysubstituted indoles. Although research specifically on 7-acetoxyindole is limited, studies on other isomers, such as 3-acetoxyindole, provide significant insight into this role.

For instance, a 3-acetoxy group has been successfully employed as a directing group for the regioselective C2 alkenylation of indoles. nih.govacs.org In a cross-dehydrogenative, oxidative Heck-type reaction catalyzed by a Pd(II)/Ag(I) system, the acetoxy group at C3 directs the functionalization exclusively to the C2 position. nih.govacs.org Mechanistic studies, supported by Density Functional Theory (DFT) calculations, suggest that the reaction proceeds through a heterodinuclear [Pd(μ-OAc)₃Ag] bimetallic species which acts as the catalyst for the C-H activation and subsequent alkenylation. acs.org This demonstrates that a C-X linked group like the acetoxy moiety can effectively control reactivity, offering an alternative to more common C-C linked directing groups. nih.gov

Similarly, N-acyl groups on the indoline (B122111) skeleton can direct palladium-catalyzed C7-acetoxylation, showcasing a strategy for functionalizing the benzene ring portion of the indole structure. nsf.gov This highlights the principle that acyl and acetoxy functionalities are key in guiding transition metals to specific C-H bonds, enabling selective functionalization that would otherwise be difficult to achieve. nsf.gov

Intramolecular Rearrangements and Cyclization Pathways

Acetoxyindole derivatives are valuable precursors for significant intramolecular rearrangements and cyclizations, leading to complex heterocyclic structures like spiropseudoindoxyls. These rearrangements are often key steps in the total synthesis of natural products. chim.it

A prominent example is the base-induced rearrangement of 7-hydroxy-7H-indolenines. chim.it These indolenines are typically generated in situ from the corresponding this compound derivatives. For instance, treatment of the yohimbane-type alkaloid ajmalicine (B1678821) with lead tetraacetate (Pb(OAc)₄) furnishes the this compound derivative. chim.it Subsequent treatment with a base like sodium methoxide (B1231860) (NaOMe) in methanol (B129727) leads to hydrolysis of the acetate (B1210297) and triggers a rearrangement of the resulting 7-hydroxy-7H-indolenine. chim.itresearchgate.net This process yields a mixture of two epimeric spiropseudoindoxyls, which have opposite configurations at the C2 spiro center. researchgate.netresearchgate.net This rearrangement has been reported for several alkaloids, including yohimbine, corynanthine, and methyl reserpate. chim.itresearchgate.net

Another critical transformation is the semipinacol rearrangement, which is used to construct spiro-indoline frameworks with contiguous quaternary centers. rsc.org In one approach, a cascade reaction involving oxidative dearomatization and a semipinacol rearrangement of an indol-2-yl cyclobutanol (B46151) affords spiropseudoindoxyls in good yields. chim.it A stereospecific aza-semipinacol rearrangement of indoline derivatives has also been developed to produce indolenine products bearing a C3-quaternary stereocenter, demonstrating a divergent approach to dearomatized indole derivatives. chemrxiv.orgnih.gov These rearrangements are often catalyzed by acid and are believed to proceed through a pinacol-type 1,2-alkyl shift, highlighting their importance in building molecular complexity. chim.it

Table 1: Base-Induced Rearrangement of this compound Analogues
Starting AlkaloidReagentsIntermediateProductReference
Ajmalicine1. Pb(OAc)₄ 2. NaOMe, MeOHThis compound derivative, then 7-Hydroxy-7H-indolenineEpimeric Spiropseudoindoxyls chim.itresearchgate.net
Yohimbine(Implied similar conditions)7-Hydroxy-7H-indolenine derivativeEpimeric Spiropseudoindoxyls researchgate.net
Corynanthine(Implied similar conditions)7-Hydroxy-7H-indolenine derivativeEpimeric Spiropseudoindoxyls researchgate.net
Methyl Reserpate(Implied similar conditions)7-Hydroxy-7H-indolenine derivativeEpimeric Spiropseudoindoxyls researchgate.net

Oxidative and Reductive Transformations

Oxidative transformations are central to the chemistry of acetoxyindoles, both in their synthesis and their subsequent reactions. A key synthetic method involves the oxidative dearomatization of 2-alkynylanilines to produce 4-acetoxyindoles. rsc.orgrsc.org This process is mediated by hypervalent iodine reagents, such as phenyliodine diacetate (PhI(OAc)₂), and proceeds through a cascade of nucleophilic addition, cyclization, and aromatization. rsc.orgresearchgate.net This strategy is notable for its tolerance of a wide range of functional groups and provides rapid access to 4-oxyindoles, which are core structures in several natural alkaloids. rsc.org Anodic oxidation offers an alternative electrochemical approach to the dearomatization of 2-alkynylanilines. researchgate.net

Reductive and oxidative conditions are often applied sequentially. For example, the synthesis of tryptamines from tryptophan can involve an initial oxidative decarboxylation followed by a reductive amination, with the switch from oxidative to reductive conditions often controlled by pH. google.com While not directly involving a pre-formed acetoxyindole, this illustrates the broader principle of employing redox transformations in indole chemistry.

Furthermore, the oxidation of indoline substrates can be directed to afford specific acetoxylated products. Palladium-catalyzed C7-acetoxylation of indolines demonstrates a late-stage functionalization strategy that competes with other potential oxidation sites on the molecule. nsf.gov

Table 2: Synthesis of 4-Acetoxyindoles via Oxidative Dearomatization of 2-Alkynylanilines
Substrate (2-Alkynylaniline)OxidantKey StepsProductYieldReference
4-Methyl-2-(2-phenylethynyl)benzeneaminePhI(OAc)₂Oxidative dearomatization, nucleophilic addition, cyclization, aromatization4-Acetoxy-6-methyl-2-phenyl-1H-indole~56% (intermediate) rsc.org
Generic 2-AlkynylanilinePhI(OAc)₂Cascade reaction4-Acetoxyindole (B1630585) derivativeNot specified rsc.org
Generic 2-AlkynylanilineAnodic OxidationElectrochemical dearomatizationDearomatized precursor for multi-functionalized indolesNot specified researchgate.net

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving acetoxyindoles and their analogues. arxiv.org DFT allows researchers to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize observed stereoselectivity and regioselectivity. nih.gov

In the context of the 3-acetoxy group-directed C2 alkenylation of indoles, DFT studies were crucial in identifying the active catalytic species. acs.org Calculations revealed that a heterodinuclear [Pd(μ-OAc)₃Ag] bimetallic complex was the likely catalyst and that the mechanistic pathway involving this species was more favorable than other possibilities, thus explaining the observed regioselectivity. acs.org

DFT is also extensively used to model excited states and photoinduced processes. arxiv.org For example, in the visible-light-driven acetoxylation of indoles, DFT and Time-Dependent DFT (TD-DFT) studies were performed to model the excited states of an electron donor-acceptor (EDA) complex formed between the indole and a hypervalent iodine reagent. researchgate.net These calculations validated a mechanism initiated by a photoinduced Single Electron Transfer (SET) from the indole to the reagent upon irradiation of the EDA complex. researchgate.netuva.nlsigmaaldrich.com Such computational insights are critical for understanding and optimizing these light-driven reactions.

Derivatization and Structural Modification of Acetoxyindole Scaffolds

Synthesis of Substituted 7-Acetoxyindole Analogues

The synthesis of analogues of this compound often involves multi-step procedures starting from appropriately substituted precursors. One common strategy is the synthesis of 7-halogeno-indirubins, which can be achieved through the dimerization reaction of a substituted isatin (B1672199) derivative with 3-acetoxyindole. google.com Although this example utilizes 3-acetoxyindole, the principle of modifying the reacting partner (the isatin) is a key strategy for creating substituted final products. The synthesis of the required substituted isatins, such as 7-halogeno-isatins, begins with corresponding anilines. These are reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form isonitrosoacetanilides, which are then cyclized under acidic conditions to yield the desired isatin. google.com

Another flexible approach to access substituted 7-aminoindoles, which are precursors to 7-hydroxyindoles and subsequently 7-acetoxyindoles, starts from pyrrole-3-carboxaldehydes. researchgate.net This method involves a Wittig reaction with fumaronitrile, followed by an intramolecular Houben-Hoesch reaction to construct the indole (B1671886) ring system. researchgate.net This strategy is advantageous as it allows for the synthesis of 2,5- and 3,5-disubstituted 7-aminoindoles, offering a modular route to a variety of substituted this compound precursors. researchgate.net

Generation of Fused and Spirocyclic Systems Incorporating Acetoxyindole Moieties

The this compound framework is a valuable precursor for constructing complex, multi-ring systems, including spiropseudoindoxyls. These structures are core motifs in a number of bioactive natural products. chim.it A key transformation to achieve this is an indole oxidation/1,2-shift sequence.

For instance, in the synthesis of yohimbane-type alkaloids, treatment of ajmalicine (B1678821) with lead tetraacetate—Pb(OAc)₄—yields the corresponding this compound derivative. chim.it This intermediate can then be subjected to a base-induced rearrangement. Treatment with sodium methoxide (B1231860) (NaOMe) in methanol (B129727) triggers a 1,2-alkyl shift, resulting in the formation of a mixture of two epimeric spiropseudoindoxyls. chim.it This rearrangement proceeds through a 7-hydroxy-7H-indolenine intermediate and is a powerful method for generating the spirocyclic core. chim.it The development of such strategies is crucial for the total synthesis of complex natural products like (+)-aristotelone. chim.it

PrecursorReagentIntermediateProduct TypeRef
AjmalicinePb(OAc)₄This compound derivativeSpiropseudoindoxyl chim.it
Aristoteline-3-HydroxyindolenineSpiropseudoindoxyl (Aristotelone) chim.it
Fused eight-membered indolemCPBA3-HydroxyindolenineSpiropseudoindoxyl chim.it

Covalent Conjugation with Diverse Pharmacophores

A key strategy for modifying the properties of indole-based compounds is their covalent conjugation with other pharmacologically active moieties. An important example of this is the synthesis of indirubin-based compounds. Indirubin (B1684374), an isomer of indigo, is known for its biological activities but suffers from low solubility. scielo.brscielo.br To improve its properties, it can be conjugated with other groups, such as triazoles.

The synthesis of such conjugates can be achieved via an aldol (B89426) condensation reaction between a triazole-substituted isatin derivative and an acetoxyindole, typically 3-acetoxyindole. scielo.brscielo.brresearchgate.net This reaction serves as a model for how the this compound scaffold could be similarly employed. The general process involves the reaction of a functionalized isatin with 3-acetoxyindole in the presence of a base like potassium carbonate (K₂CO₃) in methanol. scielo.br This approach allows for the modular construction of complex indirubin-triazole hybrids, effectively merging the structural features of both parent molecules. scielo.brscielo.br

Reactant 1Reactant 2Reaction TypeProduct ClassRef
Triazole-isatin derivative3-AcetoxyindoleAldol CondensationIndirubin-triazole conjugate scielo.brscielo.br
7-Halogeno-isatin3-AcetoxyindoleDimerization Reaction7-Halogeno-indirubin google.com
IsatinIndoxyl acetate (B1210297)Lipase-triggered Aldol CondensationIndirubin clockss.org

Biosynthetic Pathways Leading to Acetoxyindole Derivatives in Natural Products

While no direct biosynthetic pathway to this compound itself has been definitively elucidated, the formation of functionalized indole rings is a common theme in the biosynthesis of many natural products. nih.gov The pathways leading to complex bisindole alkaloids, such as rebeccamycin (B1679247) and staurosporine, provide insight into how the indole nucleus can be modified in nature. nih.gov These modifications often begin with the amino acid L-tryptophan (B1681604). nih.govuniurb.it

Enzymatic derivatization of the indole ring can occur at several positions, including C4, C5, C6, and C7. nih.gov The biosynthesis of the chlorinated alkaloid inducamide C, for example, involves the oxidation of 6-chloro-L-tryptophan at the C-4 position. acs.org It is plausible that a similar enzymatic hydroxylation could occur at the C-7 position of a tryptophan or indole intermediate. This hydroxylated intermediate could then be acetylated by an acetyltransferase enzyme, utilizing acetyl-CoA as the acetyl group donor, to form a this compound derivative. Such hydroxylation and subsequent acylation steps are known transformations in secondary metabolite biosynthesis. The investigation of microbial gene clusters, or "metabologenomics," is a modern approach used to uncover novel natural products and their biosynthetic pathways, which may in the future reveal the precise enzymatic machinery responsible for producing acetoxyindole-containing compounds. acs.org

Biological Activities and Pharmacological Potential of 7 Acetoxyindole Derivatives

Neuropharmacological Applications

Derivatives of 7-acetoxyindole, often acting through their active form, 7-hydroxyindole (B18039) derivatives, exhibit a range of effects on the central nervous system. These compounds show potential in the treatment of neurodegenerative diseases and mood disorders.

Neuroprotective Effects and Mechanisms

The neuroprotective potential of indole (B1671886) derivatives, particularly those related to 7-hydroxyindole, is a significant area of research. chemimpex.comchemimpex.com These compounds are investigated for their ability to mitigate neuronal damage and dysfunction associated with conditions like Alzheimer's and Parkinson's disease. nih.gov 7-Hydroxyindole itself is recognized for its antioxidant properties, which are crucial in combating oxidative stress, a key factor in neurodegeneration. chemimpex.com

Some studies suggest that 7-hydroxy-L-tryptophan (7-OH-Trp), a derivative, may possess neuroprotective properties by modulating oxidative stress and inflammatory pathways. The neuroprotective effects of certain indole derivatives are also linked to their ability to scavenge free radicals. nih.gov For instance, N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a derivative of N-acetylserotonin, has demonstrated potent neuroprotective effects on retinal neurons by activating the TrkB receptor. pnas.org While not directly derived from this compound, these findings highlight the therapeutic potential of the hydroxyindole scaffold. The acetylation to this compound could serve as a prodrug strategy to improve bioavailability, with the acetyl group being hydrolyzed in vivo to release the active 7-hydroxyindole derivative.

Table 1: Neuroprotective Activity of Selected Indole Derivatives

CompoundModelMechanism of ActionReference
7-Hydroxy-L-tryptophanIn vitroModulation of oxidative stress and inflammation
HIOCIn vivo (retinal degeneration)TrkB receptor activation pnas.org
Fiscalin DerivativesIn vitro (SH-SY5Y cells)P-glycoprotein modulation, protection against MPP+ and iron-induced cytotoxicity mdpi.com

Modulation of Serotonin (B10506) Receptors and Related Central Nervous System Activities

The structural similarity of the indole nucleus to the neurotransmitter serotonin makes indole derivatives prime candidates for interacting with serotonergic pathways, which are pivotal in regulating mood and anxiety. mdpi.com Derivatives of 7-hydroxyindole are of particular interest in this context. google.com Research has explored the anxiolytic-like properties of various indole-based compounds. mdpi.com While direct studies on this compound derivatives are limited, the known anxiolytic effects of other indole compounds suggest a promising avenue for investigation. nih.govrrpharmacology.ru

For example, certain indol-3-ylglyoxylamides have demonstrated in vivo anxiolytic properties in rodents, linked to their ability to stimulate neurosteroid production. mdpi.com Although these are not direct derivatives of this compound, the findings underscore the potential of the indole scaffold in developing novel anxiolytic agents. The substitution pattern on the indole ring, including at the 7-position, is crucial for activity.

Enzyme Inhibition in Neurological Pathways

A significant mechanism through which indole derivatives exert their neuropharmacological effects is by inhibiting key enzymes in neurological pathways. One such enzyme is glycogen (B147801) synthase kinase-3β (GSK-3β), which is implicated in the pathology of neurodegenerative disorders like Alzheimer's disease. researchgate.netnih.gov

Indirubin (B1684374), a natural bis-indole alkaloid, and its derivatives are potent inhibitors of GSK-3β. researchgate.netacs.orgnih.gov The synthesis of certain indirubin derivatives involves the condensation of an isatin (B1672199) derivative with 3-acetoxyindole. scielo.brresearchgate.netresearchgate.netgoogle.com This highlights a direct synthetic link, albeit not from this compound, but from a related acetoxyindole isomer. The indirubin scaffold acts as an ATP-competitive inhibitor of GSK-3β. researchgate.net The isatin ring of indirubin fits into the hinge region of the GSK-3β binding site. researchgate.net

Researchers have synthesized novel indirubin derivatives with enhanced selectivity and water solubility to improve their therapeutic potential. acs.org For instance, 6-bromoindirubin-3'-oxime (B1676677) (6BIO) and its derivatives have been shown to be potent and selective GSK-3β inhibitors. nih.gov

Table 2: GSK-3β Inhibitory Activity of Selected Indirubin Derivatives

CompoundIC50 for GSK-3βSelectivity vs. CDK1/CDK5Reference
Indirubin-3'-monoxime22 nMIC50 of 180 nM for CDK1/cyclin B, 100 nM for CDK5/p25 medchemexpress.com
6-BIDECO0.03 µM>10 µM for CDK1, 10 µM for CDK5 nih.gov
6-BIMYEO0.11 µM1.8 µM for CDK1, 0.9 µM for CDK5 nih.gov

Antineoplastic and Cytotoxic Properties

The indole scaffold is a well-established pharmacophore in the design of anticancer agents. mdpi.com Derivatives of hydroxylated and acetoxylated indoles have shown promise in inhibiting cancer cell growth through various mechanisms.

Inhibition of Cellular Proliferation and Specific Molecular Targets

A key strategy in cancer therapy is to target the altered metabolism of cancer cells, often characterized by the Warburg effect, where cells rely on glycolysis even in the presence of oxygen. Lactate dehydrogenase A (LDH-A) is a critical enzyme in this process, converting pyruvate (B1213749) to lactate. Inhibition of LDH-A is therefore a promising approach for cancer treatment. nih.govnih.govacs.org

Several studies have identified 1-hydroxyindole (B3061041) derivatives as potent and selective inhibitors of LDH-A. nih.govnih.govacs.orgresearchgate.netcolab.ws These compounds have demonstrated antiproliferative activity in various cancer cell lines. nih.govnih.gov For example, methyl 4-bromo-3-[(n-hexyloxy)methyl]-1-hydroxy-1H-indole-2-carboxylate was found to selectively inhibit LDHA with an IC50 of 25 nM and exhibited potent cytotoxic activity against DLD-1 colorectal cancer cells. nih.gov While these are 1-hydroxyindole derivatives, the findings suggest that other hydroxylated indole isomers and their acetylated forms, such as this compound derivatives, could also be explored as potential LDH-A inhibitors. The acylation of the hydroxyl group could be a viable strategy to create prodrugs with improved pharmacokinetic properties. mdpi.com

Structure-Activity Relationship (SAR) Studies in Various Cancer Cell Lines

The anticancer activity of indole derivatives is highly dependent on their substitution pattern, and structure-activity relationship (SAR) studies are crucial for optimizing their potency and selectivity. nih.govnih.gov For 1-hydroxyindole-based LDH-A inhibitors, it has been shown that substituents at the C3-position can provide significant hydrogen bonding and hydrophobic interactions, enhancing inhibitory activity. nih.gov

In the context of 5-hydroxyindole (B134679) derivatives, SAR studies have revealed that N-substituted derivatives exhibit significant cytotoxic effects on breast cancer cell lines (MCF-7). brieflands.comresearchgate.net For instance, an ester derivative with a 4-methoxybenzyl group at the N1 position was found to be highly potent. brieflands.com This highlights the importance of the substituent at the nitrogen atom of the indole ring. While specific SAR studies on this compound derivatives are not extensively documented in the reviewed literature, the principles derived from studies of other hydroxylated indole isomers provide valuable guidance for the design of novel 7-substituted indole derivatives as potential anticancer agents. The positions 1, 3, and 5 of the 7-azaindole (B17877) ring, an indole isostere, have been identified as the most active sites for modification in the development of anticancer agents. nih.gov

Anti-Infective and Immunomodulatory Capacities

The indole nucleus is a prominent scaffold in a multitude of compounds exhibiting a wide array of biological effects, including capabilities to combat infectious agents and modulate the immune system. Derivatives of this compound are part of this larger family, and related indole structures have shown significant potential in these areas.

Antiviral Activity (e.g., HIV-1 attachment inhibition by 4-acetoxyindole)

The search for novel antiviral agents has identified indole derivatives as a promising class of compounds. A key target in HIV-1 therapy is the prevention of the virus from entering host cells. This process is initiated by the attachment of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of host cells. Inhibiting this interaction is a viable strategy for preventing viral replication. mdpi.com

Research into HIV-1 attachment inhibitors has led to the discovery of indole-based compounds. For instance, a screening effort identified 1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione as a lead compound. nih.gov Optimization of this structure, including the substitution of the indole nucleus with azaindole moieties (where a carbon atom in the phenyl ring is replaced by nitrogen), resulted in derivatives with improved pharmaceutical properties and potent antiviral activity. nih.govresearchgate.net Two such derivatives, BMS-377806 and BMS-488043, were advanced to clinical studies. nih.gov BMS-488043, when administered as a monotherapy, was shown to reduce viral load in HIV-1-infected individuals, providing proof of concept for this class of inhibitors. nih.gov

While direct studies on this compound are limited in this context, the derivatization of the indole core, such as in 4-acetoxyindole (B1630585), is a strategy explored for creating compounds that interfere with the gp120/CD4 interaction. mdpi.com For example, indolylglyoxylamide derivatives have been identified as interfering with this crucial step in the HIV-1 lifecycle. mdpi.com

Another area of antiviral research involves the bisindole alkaloid, indirubin, which has demonstrated antiviral, anti-inflammatory, and immunomodulatory properties. researchgate.net One of its derivatives, indirubin-3'-(2,3-dihydroxypropyl)-oximether (E804), has been identified as a potent immunomodulatory compound in the context of influenza A virus (IAV) infection in vitro. researchgate.net

Antimicrobial and Antifungal Effects

Indole derivatives are a significant class of compounds in the development of new antimicrobial drugs due to their broad-spectrum activity against various microorganisms, including multidrug-resistant strains. nih.govhumanjournals.com The fusion of an indole ring with other heterocyclic structures, like triazoles and thiadiazoles, has yielded compounds with notable antibacterial and antifungal efficacy. nih.govmdpi.com

Studies have demonstrated that certain indole-triazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govmdpi.com For example, a series of indole derivatives substituted with 1,2,4-triazole, 1,3,4-thiadiazole, and hydrazinecarbothioamide were tested against Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. nih.gov Many of these compounds showed promising minimum inhibitory concentration (MIC) values, ranging from 3.125 to 50 µg/mL. nih.gov Notably, some indole-triazole derivatives were particularly effective against MRSA and C. krusei. nih.gov

The substitution pattern on the indole and associated rings plays a crucial role in the antimicrobial activity. For instance, in one study, a compound featuring a 3,4-dichlorobenzyl moiety exhibited a potent MIC value of 2 µg/mL against Candida albicans, equal to the reference drug fluconazole. mdpi.com The presence of a free N-H in the indole ring has also been noted as important for activity against certain bacteria. mdpi.com

Table 1: Antimicrobial Activity of Selected Indole Derivatives
Compound TypeTest OrganismActivity/FindingReference
Indole-Triazole DerivativesStaphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilisSignificant antibacterial activity with MIC values of 3.125-50 µg/mL. nih.gov
Indole-Triazole DerivativesCandida kruseiExcellent antifungal activity. nih.gov
Indole-Triazole DerivativesCandida albicansModerate antifungal activity. nih.gov
Indole-Triazole Conjugate (with 3,4-dichlorobenzyl moiety)Candida albicansPotent antifungal activity with an MIC value of 2 µg/mL. mdpi.com
3-H(7H-imidazo[2,1-c] nih.govnih.govnih.govtriazol-5-yl)-1H-indolEnterococcus faecalisEquipotent activity to ampicillin. humanjournals.com
3-H(7H-imidazo[2,1-c] nih.govnih.govnih.govtriazol-5-yl)-1H-indolStaphylococcus aureus, Bacillus subtilis50% higher activity than ampicillin. humanjournals.com

Other Therapeutic Targets and Physiological Responses

Beyond their anti-infective properties, derivatives of this compound and related indole compounds have been investigated for their effects on a range of other physiological targets, indicating a broad pharmacological potential.

Prostanoid EP3 Receptor Antagonism

Prostanoid receptors, a family of G-protein-coupled receptors, are activated by prostaglandins (B1171923) like PGE2 and are involved in numerous physiological and pathological processes. nih.gov The EP3 receptor subtype, in particular, signals through an inhibitory G-protein (Gi), leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels upon activation. nih.gov Antagonism of the EP3 receptor is being explored as a therapeutic approach for conditions such as type II diabetes, pain, and atherothrombosis. nih.gov

Research has led to the discovery of potent EP3 antagonists based on indole-related structures. A novel series of 7-alkylidenyltetrahydroindazole-based acylsulfonamides were identified as potent EP3 antagonists. nih.gov The initial lead compound from this series demonstrated high in vitro inhibitory activity against the EP3 receptor and selectivity over other EP receptors. nih.gov Further optimization aimed at improving the pharmacokinetic profile led to the discovery of compounds with both potent in vitro activity and enhanced oral exposure. nih.gov Prostaglandins of the E series inhibit the release of monoamines like noradrenaline and serotonin via EP3 receptors. uni-bonn.de

Table 2: Research Findings on EP3 Receptor Antagonism
Compound Series/DrugKey FindingTherapeutic PotentialReference
7-Alkylidenyltetrahydroindazole-based acylsulfonamidesDiscovered as a novel series of potent EP3 antagonists with good selectivity.Type II diabetes, pain, atherothrombosis. nih.gov
DG-041 (an acylsulfonamide)An EP3 antagonist that progressed to Phase II clinical trials.Oral antiplatelet agent for prevention of arterial thrombosis. nih.gov
L-826,266A selective EP3 antagonist that blocks the inhibitory effect of PGE2 on noradrenaline and serotonin release.Research tool for studying EP3 receptor function. uni-bonn.de

Anticonvulsant and Antiarrhythmic Effects

Derivatives of 1-acyloxyindole have been utilized as intermediates in the synthesis of potent anticonvulsant and antiarrhythmic agents. mdpi.com While extensive research on this compound itself for these specific activities is not widely documented, the broader class of indole derivatives has shown significant promise. mdpi.com

The search for new antiepileptic drugs (AEDs) has explored various heterocyclic compounds. For example, 7-nitroindazole, an inhibitor of nitric oxide synthase, has been studied in combination with conventional AEDs in models of epilepsy. nih.gov Furthermore, hybrid compounds incorporating a pyrrolidine-2,5-dione core, which is structurally related to components of some indole derivatives, have shown anticonvulsant activity in various experimental models of seizures. nih.gov There is also a recognized overlap in the mechanisms of action between certain anticonvulsant and antiarrhythmic drugs, suggesting that compounds active against one condition may have potential against the other. researchgate.net

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques

Spectroscopic methods provide fundamental insights into the molecular structure and electronic properties of 7-acetoxyindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. journals.co.za ¹H NMR spectra provide information on the chemical environment of the hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule. journals.co.zaipb.pt Analysis of chemical shifts and coupling constants in these spectra allows for the precise assignment of each proton and carbon in the indole (B1671886) ring and the acetoxy group. journals.co.za

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. jlu.edu.cn The spectrum will characteristically show absorption bands corresponding to the N-H stretch of the indole ring, C-H stretches of the aromatic and methyl groups, the C=O stretch of the ester carbonyl, and C-O stretches. nobraintoosmall.co.nzlibretexts.org These vibrational signatures serve as a fingerprint for the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within the molecule and is used for both qualitative and quantitative analysis. mt.comdenovix.com The UV-Vis spectrum of this compound is characterized by absorption maxima at specific wavelengths, which are influenced by the chromophoric indole system. nih.govlibretexts.org This technique is also valuable for determining the concentration of the compound in solution by applying the Beer-Lambert Law. libretexts.org

Fluorescence Spectroscopy: this compound, like many indole derivatives, exhibits fluorescence. Fluorescence spectroscopy can be used to study its electronic excited states. The fluorescence emission spectrum provides information about the energy levels of the molecule and can be influenced by the solvent environment. iastate.edu

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique for determining the precise molecular weight and elemental composition of this compound. jlu.edu.cnacs.org It provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. mdpi.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. libretexts.orgwikipedia.orgumass.edu The retention factor (Rf) value of this compound on a TLC plate is dependent on the solvent system used and the nature of the stationary phase. nih.govmdpi.com It is often visualized under UV light. wikipedia.org

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS combines the high separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. mpi-bremen.deleeder-analytical.com This technique is used for the definitive purity assessment of this compound. thieme-connect.com The HPLC component separates the compound from any impurities, and the mass spectrometer provides mass information for the eluting peaks, confirming the identity of the main component and any minor impurities. thermofisher.comchromatographyonline.com

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgwordpress.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles. jlu.edu.cnwikipedia.orgdntb.gov.ua This technique provides unambiguous proof of the compound's structure and conformation in the solid state. nih.govnih.gov

Future Research Directions and Translational Perspectives

Development of Green and Sustainable Synthetic Routes for Acetoxyindole Compounds

The chemical industry is increasingly shifting towards environmentally friendly processes, and the synthesis of acetoxyindole derivatives is no exception. mdpi.com Future research will prioritize the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of focus include:

Biocatalysis: The use of enzymes, such as l-tryptophan (B1681604) decarboxylases (TDCs), offers a highly specific and efficient method for producing tryptamine (B22526) analogues, which can be precursors to acetoxyindoles. nih.gov Research into identifying and engineering robust and promiscuous enzymes will enable the one-step synthesis of diverse indole (B1671886) derivatives under mild conditions. nih.gov The enzymatic synthesis of psilocybin and its derivatives from substituted indoles highlights the potential of biocatalytic cascades in generating complex molecules. researchgate.net

Environmentally Benign Catalysts: The development of novel catalysts, such as copper-based nanostructures on biodegradable templates, presents a sustainable alternative to traditional heavy metal catalysts. dst.gov.in These eco-friendly catalysts can operate in water, eliminating the need for harsh organic solvents. dst.gov.in

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including improved safety, scalability, and precise control over reaction parameters. This technology can lead to higher yields and purity of acetoxyindole compounds while minimizing waste.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are crucial for sustainability. This includes exploring cascade reactions where multiple bonds are formed in a single operation. researchgate.net

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

While some indole derivatives have known anti-inflammatory and analgesic properties, the full therapeutic potential of 7-acetoxyindole and its analogues remains largely untapped. researchgate.netchemimpex.com Future investigations will aim to identify new biological targets and explore previously undiscovered therapeutic applications.

Potential research avenues include:

High-Throughput Screening: Screening large libraries of this compound derivatives against a wide array of biological targets can uncover unexpected activities. This approach has been successful in identifying novel inhibitors for various enzymes and receptors.

Target Fishing: Computational methods can be employed to predict potential molecular targets for this compound and its derivatives based on their chemical structure. scielo.org.mx This in-silico approach can guide experimental validation and accelerate the discovery of new drug-target interactions. scielo.org.mx

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired physiological effect, without prior knowledge of the specific molecular target. This can lead to the discovery of first-in-class drugs with novel mechanisms of action.

Exploring Diverse Disease Areas: The versatile indole scaffold suggests that this compound derivatives could have applications beyond inflammation and pain. researchgate.netresearchgate.net Research should extend to areas such as oncology, neurodegenerative diseases, and infectious diseases. For instance, some indole derivatives have shown promise as tubulin polymerization inhibitors for cancer therapy. researchgate.net

Integration of Advanced Computational Chemistry in Rational Drug Design and Mechanistic Predictions

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and providing insights into their mechanisms of action. openaccessjournals.com The application of these methods to this compound can significantly accelerate the development of new drug candidates.

Key computational approaches include:

Molecular Docking and Dynamics: These techniques are used to predict the binding mode and affinity of this compound derivatives to their biological targets. longdom.org This information can guide the design of more potent and selective inhibitors. longdom.org

Quantum Mechanics (QM) and Density Functional Theory (DFT): QM methods can provide detailed information about the electronic structure and reactivity of molecules. DFT calculations can be used to predict reaction pathways and transition states, aiding in the optimization of synthetic routes and understanding reaction mechanisms. scielo.br

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can be used to predict the activity of new, unsynthesized this compound derivatives, prioritizing the most promising candidates for synthesis.

Machine Learning and Artificial Intelligence (AI): AI and machine learning algorithms can analyze vast datasets to identify complex patterns and make predictions about the properties of molecules. universiteitleiden.nl These technologies can be applied to all stages of the drug discovery process, from target identification to lead optimization. universiteitleiden.nl

Design and Synthesis of this compound-Based Molecular Probes for Biological Systems

Molecular probes are essential tools for studying biological processes in real-time. Fluorescent probes, in particular, allow for the visualization and quantification of specific molecules or events within living cells and organisms. nih.gov Designing and synthesizing this compound-based molecular probes could open up new avenues for biological research.

Strategies for probe development include:

Fluorophore Conjugation: The this compound core can be chemically modified to incorporate a fluorescent reporter group. The choice of fluorophore will depend on the desired photophysical properties, such as excitation and emission wavelengths.

"Turn-On" or "Turn-Off" Probes: Probes can be designed to exhibit a change in their fluorescence properties upon binding to a specific target or in response to a particular biological event. mdpi.com For example, a probe could be engineered to become fluorescent only after being metabolized by a specific enzyme.

Targeted Probes: By attaching a targeting moiety, such as a ligand for a specific receptor, the this compound-based probe can be directed to a particular location within a cell or tissue.

Probes for Sensing: Indole derivatives have been utilized as fluorescent probes for sensing pH and detecting specific ions. nih.govnih.gov This concept can be extended to create this compound-based sensors for various biologically relevant analytes.

Strategies for Enhancing Pharmacokinetic Properties, including Metabolic Stability and Bioavailability, of Acetoxyindole Derivatives

For a drug to be effective, it must reach its target in the body in sufficient concentrations and for an appropriate duration. This requires favorable pharmacokinetic properties, including good metabolic stability and bioavailability. google.com Future research on this compound derivatives will need to address these crucial aspects.

Approaches to improve pharmacokinetics include:

Prodrug Strategies: The acetoxy group in this compound can be considered a potential prodrug moiety. The ester bond can be cleaved by esterases in the body to release the active 7-hydroxyindole (B18039). mdpi.com Exploring different ester groups could modulate the rate of hydrolysis and control the release of the active compound. google.com

Metabolic Stability Studies: In vitro assays using liver microsomes can be used to assess the metabolic stability of this compound derivatives. nih.gov Identifying the primary sites of metabolism can guide chemical modifications to block these pathways and increase the compound's half-life. nih.gov

Solubility Enhancement: Poor aqueous solubility can limit a drug's absorption and bioavailability. acs.org Strategies to improve solubility include the introduction of polar functional groups or the use of formulation techniques such as co-solvents or cyclodextrins.

Permeability Assessment: The ability of a compound to cross biological membranes, such as the intestinal wall and the blood-brain barrier, is critical for its efficacy. In vitro models, such as Caco-2 cell assays, can be used to evaluate the permeability of this compound derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 7-ACETOXYINDOLE, and how can researchers validate product purity?

  • Methodological Answer : Synthesis typically involves acetylation of indole derivatives under controlled conditions (e.g., acetic anhydride in anhydrous environments). Validate purity via HPLC or GC-MS, ensuring retention times match standards. For new compounds, provide full spectral data (¹H/¹³C NMR, IR) and elemental analysis. Characterize known compounds by citing prior literature and confirming reproducibility .
  • Experimental Design Tip : Include a detailed protocol in the main text for up to five critical syntheses; additional procedures should be in supplementary materials with raw data (e.g., chromatograms) .

Q. How should researchers design initial toxicity assays for this compound in cell-based models?

  • Methodological Answer : Use tiered assays: start with viability tests (MTT/XTT) in immortalized cell lines (e.g., HEK-293), followed by organ-specific models (e.g., hepatocytes). Include positive/negative controls and replicate experiments (n ≥ 3) to assess variability. Report IC₅₀ values with confidence intervals .
  • Data Validation : Address outliers via Grubbs’ test; use ANOVA for inter-group comparisons. Disclose instrument calibration details (e.g., plate reader wavelength accuracy) .

Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying conditions?

  • Methodological Answer : Monitor degradation via UV-Vis spectroscopy (λmax shifts) and track acetyl group stability via FTIR. For temperature-dependent studies, use accelerated stability protocols (40°C/75% RH) with periodic sampling. Cross-validate with LC-MS to identify degradation byproducts .
  • Reporting Standards : Tabulate raw data (absorbance/peak areas) in appendices; highlight significant trends in the main text .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct a systematic literature review to identify variables causing discrepancies (e.g., solvent polarity, cell line origins). Replicate key studies under standardized conditions, using identical reagent batches. Apply principal contradiction analysis to isolate dominant factors (e.g., assay pH, incubation time) influencing outcomes .
  • Data Interpretation : Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity (I² statistic). Discuss limitations of conflicting studies in the context of their experimental designs .

Q. What advanced statistical models are suitable for dose-response relationships of this compound in heterogeneous tissue samples?

  • Methodological Answer : Employ nonlinear regression (e.g., four-parameter logistic model) to fit sigmoidal curves. For heterogeneous data, apply mixed-effects models to account for inter-tissue variability. Validate assumptions (normality, homoscedasticity) via Q-Q plots and Levene’s test .
  • Error Handling : Report 95% prediction intervals for EC₅₀ values. Use bootstrapping for small sample sizes .

Q. How to integrate computational and experimental data for mechanistic studies of this compound?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with experimental binding assays (SPR/ITC). Cross-correlate computational binding energies with experimental ΔG values. Use cheminformatics tools (e.g., SwissADME) to predict pharmacokinetic properties, then validate in vitro (e.g., CYP450 inhibition assays) .
  • Workflow Design : Pre-register computational parameters (force fields, solvation models) to ensure reproducibility. Disclose software versions and scripting code in supplementary materials .

Q. What strategies mitigate bias in blinded studies evaluating this compound’s efficacy?

  • Methodological Answer : Implement double-blinding with third-party randomization (e.g., block randomization via REDCap). Use inert placebos matched for physical properties (color, viscosity). Include a "sham" analysis step where blinded data is re-analyzed post-unblinding to detect unintentional bias .
  • Ethical Compliance : Document informed consent protocols, emphasizing participant rights to withdraw. Store raw data in FAIR-aligned repositories (e.g., Zenodo) for independent audits .

Methodological & Ethical Considerations

  • Data Transparency : Share raw datasets (e.g., spectral scans, dose-response curves) in public repositories with unique DOIs. Use standardized metadata templates for chemical compounds (e.g., ISA-TAB) .
  • Conflict Resolution : Predefine criteria for excluding outliers or terminating experiments in the study protocol. Address contradictory findings through peer review panels or Delphi consensus methods .
  • Reproducibility : Provide step-by-step video protocols for complex techniques (e.g., inert atmosphere reactions) in supplementary materials. Cite commercial reagent lot numbers and equipment calibration certificates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.